3,4,5-Triphenyl-2-isoxazoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H17NO |
|---|---|
Molecular Weight |
299.4g/mol |
IUPAC Name |
(4S,5S)-3,4,5-triphenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C21H17NO/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)22-23-21(19)18-14-8-3-9-15-18/h1-15,19,21H/t19-,21+/m0/s1 |
InChI Key |
DBJTVZXFRHLTLT-PZJWPPBQSA-N |
SMILES |
C1=CC=C(C=C1)C2C(ON=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](ON=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(ON=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Mechanistic Investigations of 3,4,5 Triphenyl 2 Isoxazoline Formation and Rearrangements
Elucidation of Reaction Pathways through Intermediate Isolation and Characterization
The formation of the triphenyl-substituted isoxazole (B147169) ring system, often proceeding through an isoxazoline (B3343090) or isoxazoline-N-oxide intermediate, has been clarified by the isolation and characterization of key intermediates. One prominent pathway involves the reaction of benzaldehyde (B42025) with phenylnitromethane in the presence of a base. rsc.org This reaction sequence can yield a variety of products, and depending on the specific conditions, several intermediates have been identified. rsc.org
Initial studies identified species such as 1,3-dinitro-1,2,3-triphenylpropane and nitrobenzylstilbene as potential intermediates. rsc.org However, subsequent research using unambiguously prepared samples demonstrated that nitrobenzylstilbene does not convert to 3,4,5-triphenyl-2-isoxazoline-2-oxide, disproving its role as a direct precursor. rsc.org The key step was shown to be the intramolecular cyclization of a β-dinitro derivative, specifically the nitronate anion, which forms the isoxazoline-2-oxide via a "displacement mechanism". rsc.org
Another well-studied pathway is the electrochemical reduction of α,β-nitroethylenic ketones. In the case of the triphenyl-substituted precursor, this reduction leads to the formation of 3,4,5-triphenylisoxazole (B170981), particularly at low pH. researchgate.net This process is believed to proceed through a 1,3-diketone monoxime intermediate, which subsequently cyclizes to a 5-hydroxy-2-isoxazoline that spontaneously dehydrates to the final isoxazole product.
The table below summarizes key intermediates that have been proposed or isolated in pathways leading to the 3,4,5-triphenylisoxazole core structure.
| Intermediate | Precursors | Subsequent Product | Reaction Type | Source(s) |
| 1,3-Dinitro-1,2,3-triphenylpropane | Benzaldehyde, Phenylnitromethane | 3,4,5-Triphenylisoxazoline-2-oxide | Base-catalyzed condensation | rsc.org |
| Nitronate anion (of β-dinitro compound) | 1,3-Dinitro-1,2,3-triphenylpropane | 3,4,5-Triphenylisoxazoline-2-oxide | Intramolecular cyclization | rsc.org |
| 3,4,5-Triphenylisoxazoline-2-oxide | Nitronate anion | 3,4,5-Triphenylisoxazole | Base-induced rearrangement | rsc.org |
| β-Oximino ketone anion | 3,4,5-Triphenylisoxazoline-2-oxide | 3,4,5-Triphenylisoxazole | Ring-opening | rsc.org |
| 1,3-Diketone monoxime | α,β-Nitroethylenic ketone | 5-Hydroxy-2-isoxazoline | Electrochemical reduction | |
| 5-Hydroxy-2-isoxazoline | 1,3-Diketone monoxime | 3,4,5-Triphenylisoxazole | Intramolecular cyclization | |
| Carbocation at C5 | Fluorinated isoxazoline | 5-Aryl-isoxazoline | C-F bond cleavage / SEAr | rsc.org |
Intramolecular Rearrangements and Cyclization Mechanisms Leading to this compound
The formation of the this compound ring is often the result of a critical intramolecular cyclization step. In the reaction of aldehydes with primary nitro compounds, the anion of a β-dinitro intermediate undergoes intramolecular cyclization to form the isoxazoline N-oxide. rsc.orgrsc.org This N-oxide can then undergo further rearrangement. For instance, treatment with a base can abstract a proton at the C5 position, inducing a ring-opening to form a β-oximino ketone anion, which is a key step in the eventual formation of the corresponding isoxazole. rsc.org
In [3+2] cycloaddition reactions between nitrile oxides and 1,3-diketones, a plausible mechanism for forming 3,4,5-trisubstituted isoxazoles involves the initial addition of a deprotonated diketone carbanion to the nitrile oxide. nih.gov The resulting open-chain intermediate undergoes bond rotation, likely influenced by steric effects, to adopt a conformation suitable for cyclization. nih.gov The final step is the intramolecular cyclization followed by the elimination of a water molecule, a process driven by the thermodynamic stability gained from forming the aromatic isoxazole ring. nih.gov
Alternative cyclization pathways include the intramolecular nucleophilic attack of an oxime oxygen. For example, palladium-catalyzed intramolecular O-allylation of ketoximes can produce 5-vinyl-2-isoxazolines. organic-chemistry.org Similarly, a stereospecific synthesis of 3,5-disubstituted-4,5-dihydroisoxazoles has been achieved through the intramolecular nucleophilic substitution of thiophenoxide in chiral Michael adducts of thiophenol to chalcones. researchgate.net These methods highlight that the isoxazoline ring can be formed from a pre-existing carbon chain through the intramolecular formation of the critical N-O bond. core.ac.uk
Electron Transfer Processes in Isoxazoline Ring Formation
Electron transfer mechanisms play a significant role in several synthetic routes to the isoxazoline core. The formation of isoxazolines from aryl cyclopropanes and a nitrosonium ion is believed to proceed via a single electron transfer (SET) mechanism for substrates with low oxidation potentials. core.ac.uk In this process, the nitrosonium ion oxidizes the cyclopropane (B1198618) to generate a cyclopropylium radical cation, which then reacts with nitrogen oxide to ultimately form the isoxazoline ring. core.ac.uk
In the context of forming 3,4,5-triphenylisoxazole, electrochemical reduction of the corresponding α,β-nitroethylenic ketone provides a clear example of an electron-transfer-driven process. researchgate.net Furthermore, the ring-opening of certain 4-isoxazolines can be rationalized by an N-O bond cleavage induced by a complex redox reaction, which may involve a single-electron transfer mechanism. clockss.org
More broadly, copper-promoted [3+2] annulation of alkenes with α-nitrobenzyl bromides to yield 2-isoxazoline N-oxides is proposed to occur through a radical-polar crossover pathway initiated by a single-electron transfer. organic-chemistry.org This suggests that electron transfer from a nitronate to a copper salt can be a key initiating step in isoxazoline ring formation. organic-chemistry.org
Regiochemical Control and Mechanistic Rationale in Isoxazoline Synthesis
Achieving regiochemical control is paramount in the synthesis of specifically substituted isoxazolines like the 3,4,5-triphenyl derivative. In [3+2] cycloaddition reactions, the regioselectivity is often dictated by both electronic and steric factors. For the reaction between nitrile oxides and 1,3-diketones to form 3,4,5-trisubstituted isoxazoles, only a single regioisomer is typically formed. nih.gov The proposed mechanism suggests that after the initial nucleophilic attack of the diketone carbanion on the nitrile oxide, the intermediate undergoes bond rotation to minimize steric hindrance before the final, irreversible cyclization and dehydration steps, locking in the regiochemistry. nih.gov
Solvent polarity has also been shown to be a critical factor in controlling reaction pathways. In the synthesis of 3,4,5-trisubstituted isoxazoles, polar solvents like water or methanol (B129727) favor the formation of the desired isoxazole, whereas nonpolar solvents can lead to the dimerization of the nitrile oxide to form furoxans. beilstein-journals.org This is attributed to the solvent's effect on the keto-enol equilibrium of the 1,3-diketone intermediate, with polar solvents favoring the keto tautomer required for the intramolecular cyclization. beilstein-journals.org
In some cases, anomalous regioisomers can be formed. For example, the reaction of o-nitrobenzaldehyde with phenylnitromethane can ultimately lead to 3,4-diphenyl-5-(2-NO2-C6H4)-isoxazole, a reversal of the expected connectivity. rsc.org This highlights that subtle electronic and steric effects of the substituents can significantly alter the regiochemical outcome. The table below outlines factors influencing regioselectivity in reactions pertinent to the isoxazoline core.
| Reaction Type | Reactants | Controlling Factors | Observed Outcome | Source(s) |
| [3+2] Cycloaddition | Nitrile Oxides, 1,3-Diketones | Steric effects, Intermediate conformation, Solvent polarity | Exclusive formation of 3,4,5-trisubstituted isoxazole | nih.govbeilstein-journals.org |
| [3+2] Cycloaddition | Nitrile Oxides, Terminal Alkynes | Copper catalysis | Improved regioselectivity for 3,5-disubstituted products | nih.gov |
| Condensation | o-Nitrobenzaldehyde, Phenylnitromethane | Substituent effects | Anomalous regioisomerism (3,4-diaryl-5-aryl) | rsc.org |
| Annulation | Alkenes, α-Nitrobenzyl bromides | Copper salt promotion | Perfect regioselectivity for 2-isoxazoline N-oxides | organic-chemistry.org |
Advanced Spectroscopic Characterization for Structural and Regiochemical Analysis of 3,4,5 Triphenyl 2 Isoxazoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
NMR spectroscopy stands as a cornerstone for the structural elucidation of 3,4,5-Triphenyl-2-isoxazoline, enabling the precise assignment of stereochemistry and regiochemistry.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of this compound
The ¹H NMR spectrum of this compound provides characteristic signals that are crucial for its identification. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the three phenyl rings appear as a complex multiplet in the range of approximately δ 7.26-7.73 ppm. thieme-connect.com The protons on the isoxazoline (B3343090) ring at positions 4 and 5 exhibit distinct chemical shifts and coupling patterns that are diagnostic for the trans configuration.
Specifically, the proton at the C4 position and the proton at the C5 position of the isoxazoline ring typically appear as two doublets. For some related isoxazoline derivatives, these protons have been observed at approximately 4.85 and 5.40 ppm with a coupling constant of 7.8 Hz. nih.gov For 3,5,5-triphenyl-4,5-dihydroisoxazole, a related isomer, the two protons at the C4 position appear as a singlet at 4.00 ppm, a notable difference arising from the substitution pattern. thieme-connect.com
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.73–7.67 | m | 2H | Aromatic protons |
| 7.51–7.45 | m | 4H | Aromatic protons |
| 7.42–7.32 | m | 7H | Aromatic protons |
| 7.31–7.26 | m | 2H | Aromatic protons |
| 4.00 | s | 2H | CH₂ at C4 |
Source: Thieme Connect thieme-connect.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of this compound
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The signals for the phenyl carbons typically appear in the aromatic region of the spectrum, from approximately δ 125 to 145 ppm. The carbons of the isoxazoline ring, C3, C4, and C5, exhibit characteristic chemical shifts that are vital for confirming the structure.
For the related isomer, 3,5,5-triphenyl-4,5-dihydroisoxazole, the ¹³C NMR spectrum shows distinct signals for the isoxazoline ring carbons. thieme-connect.com The C3 carbon appears at δ 156.2 ppm, the C5 carbon at δ 92.0 ppm, and the C4 carbon at δ 48.2 ppm. thieme-connect.com The signals for the aromatic carbons are observed at δ 144.1, 130.1, 129.6, 128.7, 128.4, 127.6, and 126.1 ppm. thieme-connect.com The specific chemical shifts for this compound would be expected to differ slightly due to the different substitution pattern, but would fall within similar regions.
| Chemical Shift (δ) ppm | Assignment |
| 156.2 | C3 (C=N) |
| 144.1 | Aromatic C (quaternary) |
| 130.1 | Aromatic CH |
| 129.6 | Aromatic CH |
| 128.7 | Aromatic CH |
| 128.4 | Aromatic CH |
| 127.6 | Aromatic CH |
| 126.1 | Aromatic CH |
| 92.0 | C5 (O-C-N) |
| 48.2 | C4 (CH₂) |
Source: Thieme Connect thieme-connect.com
Vibrational Spectroscopy (FTIR) for Functional Group Identification and Conformational Insights of this compound
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key characteristic absorption bands for isoxazoline derivatives include the C=N stretching vibration, typically observed in the range of 1550-1650 cm⁻¹. The C-O stretching vibration within the isoxazoline ring usually appears in the region of 1000-1250 cm⁻¹. rjpbcs.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region. For instance, in a related compound, 4-allyl-3-phenyl-5-(thiophen-2-yl)isoxazole, characteristic peaks were observed at 3052 cm⁻¹ (aromatic C-H), 1643 cm⁻¹ (C=N), and 1256 cm⁻¹ (C-O). rsc.org
Table 3: General FTIR Data for Isoxazole (B147169) Derivatives
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~1640 | C=N stretch |
| ~1440 | Aromatic C=C stretch |
| ~1250 | C-O stretch |
Source: The Royal Society of Chemistry rsc.org
High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight and elemental composition of this compound. The technique provides a high degree of mass accuracy, allowing for the confident assignment of a molecular formula.
For the related isomer, 3,5,5-triphenyl-4,5-dihydroisoxazole, the calculated mass for the protonated molecule [M+H]⁺ (C₂₁H₁₈NO⁺) is 299.1388, with a found value of 299.1383. thieme-connect.com The fragmentation pattern observed in the mass spectrum can also provide structural information. Typical fragmentation pathways for isoxazolines involve cleavage of the heterocyclic ring, providing further evidence for the proposed structure. For example, in a similar compound, 5-phenyl-3-((4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)isoxazole, the calculated m/z for [M+H]⁺ was 402.1793, with the found value being 402.1794. nih.gov
Theoretical and Computational Investigations of 3,4,5 Triphenyl 2 Isoxazoline
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. researchgate.net It is particularly effective for studying reaction mechanisms, allowing for the detailed exploration of potential energy surfaces to understand how reactants are converted into products. DFT calculations can elucidate the step-by-step processes of complex reactions, including the formation of isoxazoline (B3343090) rings through cycloaddition reactions.
One of the primary routes to isoxazoline synthesis is the [3+2] cycloaddition (32CA) reaction between a nitrile oxide and an alkene. mdpi.com Another relevant pathway involves the reaction of primary nitro compounds with aldehydes, which can proceed through a β-dinitro derivative to form an isoxazoline-N-oxide. researchgate.net For instance, the reaction between benzylidenephenylnitromethane in a basic medium has been shown to yield 3,4,5-triphenylisoxazole (B170981), with 3,4,5-triphenyl-2-isoxazoline 2-oxide identified as a key intermediate. researchgate.net DFT studies are instrumental in mapping out the energy profiles of such transformations.
A central aspect of studying reaction mechanisms is the characterization of transition states (TS), which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor that governs the reaction rate. DFT calculations are widely used to locate and characterize the geometry of these transient TS structures. beilstein-journals.org
For reactions involving isoxazoles and their precursors, DFT calculations at levels like B3LYP/6-31G(d) can model the transformation pathways. beilstein-journals.org These calculations can identify probable intermediates, such as isoxazolium N-ylides, and determine their thermodynamic and kinetic stability. beilstein-journals.org By computing the energy profiles, researchers can determine activation barriers, which helps to predict the feasibility of a proposed mechanism. beilstein-journals.org For example, studies on related isoxazole (B147169) ring-opening reactions have shown that activation barriers can be very low (0.2–1.5 kcal/mol), indicating a rapid transformation. beilstein-journals.org
| Parameter | Description | Significance in Reaction Analysis |
|---|---|---|
| Transition State (TS) Geometry | The specific arrangement of atoms at the highest point of the energy barrier between reactants and products. | Provides a snapshot of the bond-forming/bond-breaking process. |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction; the energy difference between the transition state and the reactants. | Determines the kinetic feasibility and rate of a reaction. Lower Ea corresponds to a faster reaction. |
| Reaction Energy (ΔEr) | The overall energy difference between the products and the reactants. | Indicates whether a reaction is exothermic (releases energy) or endothermic (absorbs energy). |
| Imaginary Frequency | A single negative vibrational frequency in the calculated vibrational spectrum of the transition state. | Confirms that the located stationary point is a true first-order saddle point (a transition state) and not a minimum on the potential energy surface. |
When unsymmetrical reactants are used in reactions like [3+2] cycloadditions, multiple products, known as regioisomers, can be formed. researchgate.net Regioselectivity refers to the preference for one regioisomer over another. DFT calculations are a highly reliable tool for predicting and explaining the observed regioselectivity in the synthesis of isoxazolines. mdpi.com
The regioselectivity of polar cycloaddition reactions can often be explained by analyzing the interactions between the frontier molecular orbitals (FMOs) of the reactants. researchgate.net More advanced analyses within the framework of Conceptual DFT (CDFT) use reactivity indices to predict the most favorable interactions. researchgate.netmdpi.com By calculating these indices for each reactive atom, the most likely bond formations can be predicted. For example, studies on the formation of substituted Δ2-isoxazolines have shown that the reaction is often initiated by the attack of the most nucleophilic atom of one reactant on the most electrophilic atom of the other, which determines the final regiochemistry. researchgate.netgrowingscience.com Theoretical results derived from these calculations are often in good agreement with experimental findings.
| Index | Formula/Concept | Application in Regioselectivity |
|---|---|---|
| Global Electrophilicity (ω) | ω = μ²/2η | Measures the ability of a species to accept electrons. Reactions are favored between a strong electrophile and a strong nucleophile. mdpi.com |
| Global Nucleophilicity (N) | N = EHOMO(Nu) - EHOMO(TCE) | Measures the ability of a species to donate electrons. TCE (tetracyanoethylene) is used as a reference. mdpi.com |
| Local Electrophilicity (ωk) | ωk = ω · Pk+ | Identifies the most electrophilic site within a molecule, where Pk+ is the local condensed Parr function for nucleophilic attack. mdpi.com |
| Local Nucleophilicity (Nk) | Nk = N · Pk- | Identifies the most nucleophilic site within a molecule, where Pk- is the local condensed Parr function for electrophilic attack. mdpi.com |
μ = electronic chemical potential, η = chemical hardness.
Transition State Characterization and Activation Energy Calculations
Electronic Structure Analysis and Molecular Orbital Theory Applications
Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. utah.eduscribd.com This theory is fundamental to understanding chemical bonding and reactivity. pressbooks.pub According to the linear combination of atomic orbitals (LCAO) approach, molecular orbitals are formed by combining the atomic orbitals of the constituent atoms. utah.edu This combination results in bonding orbitals, which have high electron density between nuclei and are lower in energy than the original atomic orbitals, and antibonding orbitals, which have nodes between nuclei and are higher in energy. scribd.compressbooks.pub
For a molecule like this compound, DFT calculations can provide a detailed picture of its electronic structure. researchgate.net Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
| Electronic Property | Description | Implication for Reactivity |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher HOMO energy indicates stronger electron-donating ability (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower LUMO energy indicates stronger electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap suggests the molecule is more polarizable and generally more reactive. researchgate.net |
| Net Atomic Charges | Distribution of electron density among the atoms in a molecule. | Identifies potential sites for electrophilic or nucleophilic attack. researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Reactivity of Isoxazoline Systems
While quantum mechanics methods like DFT are excellent for studying static electronic structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the environment, such as a solvent or a biological receptor. mdpi.comfrontiersin.org
For isoxazoline-containing compounds, MD simulations are valuable for several purposes:
Conformational Analysis : Molecules are not static; they exist as an ensemble of different conformations. MD simulations can explore the potential energy surface to identify the most stable or low-energy conformations of a molecule like this compound and the barriers to interconversion between them. frontiersin.org
Binding Interactions : In medicinal chemistry, MD simulations are used to study how a ligand, such as an isoxazole derivative, binds to a protein target. These simulations can reveal the stability of the protein-ligand complex, key intermolecular interactions (like hydrogen bonds), and the energetic costs of binding. mdpi.comchemrxiv.org
Structural Stability : By monitoring properties like the root-mean-square deviation (RMSD) over the course of a simulation, researchers can assess whether a molecular system, such as a protein-ligand complex, has reached a stable equilibrium state. researchgate.net
Although specific MD studies on this compound were not found in the surveyed literature, this methodology is broadly applied to understand the dynamic behavior and interaction patterns of complex molecules containing the isoxazoline scaffold. mdpi.combiorxiv.org
Molecular Electron Density Theory (MEDT) Applications in Isoxazoline Chemistry
Molecular Electron Density Theory (MEDT) is a modern paradigm in organic chemistry that proposes that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. europa.eu This theory often challenges classical mechanistic interpretations, particularly for pericyclic reactions like the [3+2] cycloadditions used to synthesize isoxazolines. europa.eu
According to MEDT, the course of a polar reaction is determined by the flux of electron density between the nucleophile and the electrophile. europa.eu The application of MEDT to the formation of isoxazolines has provided significant insights:
Mechanism Classification : MEDT classifies reactions based on the flow of electron density. The [3+2] cycloaddition of a nucleophilic nitrile oxide to an electrophilic alkene is often described as a polar reaction with a forward electron density flux. mdpi.com
Stepwise vs. Concerted : MEDT studies, often coupled with Bonding Evolution Theory (BET), analyze the precise sequence of bond formation. mdpi.com Many reactions previously assumed to be concerted (all bonds form simultaneously) have been shown to be two-stage, one-step processes, where one bond begins to form before the other, though no stable intermediate is generated. europa.eumdpi.com
Reactivity and Regioselectivity : MEDT explains reactivity and regioselectivity based on the nucleophilic and electrophilic character of the reagents, which is quantified using CDFT indices. researchgate.net The most favorable reaction pathway is the one that involves the interaction between the most nucleophilic center of one reactant and the most electrophilic center of the other. researchgate.netgrowingscience.com
MEDT has been successfully applied to understand the mechanism and selectivity of reactions forming various nitro- and aryl-substituted isoxazolines, providing a detailed and nuanced picture of these important chemical transformations. mdpi.commdpi.com
Chemical Transformations and Derivatization of 3,4,5 Triphenyl 2 Isoxazoline
Ring-Opening Reactions of the Isoxazoline (B3343090) Moiety and Subsequent Synthetic Utility
The most significant reaction involving the isoxazoline ring is its reductive cleavage, which provides a reliable route to valuable γ-amino alcohols. This transformation hinges on the scission of the relatively weak N-O bond, a characteristic feature of the isoxazoline heterocycle.
Catalytic hydrogenation is a principal method for this ring-opening reaction. The reduction of trans-3,4,5-triphenyl-2-isoxazoline, for instance, yields the corresponding γ-amino alcohol, 1,2,3-triphenyl-3-amino-1-propanol. This product is a highly functionalized acyclic compound that can be a crucial building block in the synthesis of more complex molecules, including ligands and pharmacologically active agents. The stereochemistry of the starting isoxazoline is often retained in the product, making this a stereospecific transformation. The reduction of trans-3,4,5-triphenyl-2-isoxazoline-2-oxide to trans-3,4,5-triphenyl-2-isoxazoline confirms the trans stereochemistry of the molecule. researchgate.net
Alternative reducing agents such as lithium aluminum hydride (LiAlH₄) can also be employed to effect the same transformation, providing a different set of reaction conditions to achieve the desired ring opening. The resulting γ-amino alcohols are important synthetic intermediates.
| Reactant | Reagent/Conditions | Product | Synthetic Utility |
| 3,4,5-Triphenyl-2-isoxazoline | Catalytic Hydrogenation (e.g., H₂, Raney Ni or Pd/C) or LiAlH₄ | 1,2,3-Triphenyl-3-amino-1-propanol | Precursor for complex acyclic molecules, ligands, and biologically active compounds. |
Conversion of this compound to Other Heterocyclic Systems
The this compound framework can be chemically manipulated to form other heterocyclic structures, most notably the aromatic isoxazole (B147169) ring and other systems through photochemical rearrangements.
Aromatization to Isoxazole: A common transformation for 2-isoxazolines is their oxidation to the corresponding aromatic isoxazole. For this compound, this would yield 3,4,5-triphenylisoxazole (B170981). This conversion requires an oxidizing agent to facilitate the formal loss of two hydrogen atoms from the C4 and C5 positions, creating a double bond within the ring and establishing an aromatic system. While the direct oxidation of this compound is a plausible and expected reaction, a related transformation involves the base-catalyzed conversion of its N-oxide. Base abstraction of the proton at the C5 position in 3,4,5-triphenylisoxazoline-2-oxide initiates a ring-opening to a β-oximino ketone anion, which subsequently cyclizes and eliminates water to form 3,4,5-triphenylisoxazole. rsc.org
Photochemical Rearrangements: Photochemistry offers a powerful method to induce profound structural changes in the isoxazoline ring. When trans-3,4,5-triphenyl-2-isoxazoline is subjected to irradiation, it can undergo complex rearrangements and fragmentations. kyoto-u.ac.jp The specific products formed are dependent on the wavelength of light used. Irradiation at 253.7 nm, which can excite the phenyl groups, leads to a mixture of products resulting from different bond cleavage pathways. kyoto-u.ac.jp These reactions underscore the potential of photolysis to convert the isoxazoline scaffold into entirely different molecular architectures, although the specific structures of the resulting heterocyclic systems from these fragmentations are often complex. kyoto-u.ac.jp
| Reactant | Reagent/Conditions | Product | Reaction Type |
| This compound | Mild Oxidation (e.g., DDQ, MnO₂) | 3,4,5-Triphenylisoxazole | Aromatization |
| trans-3,4,5-Triphenyl-2-isoxazoline | Irradiation (e.g., 253.7 nm light) | Mixture of fragmentation and rearrangement products | Photochemical Rearrangement kyoto-u.ac.jp |
Synthesis of Hybrid Molecules Incorporating the this compound Moiety
The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. While the synthesis of hybrid molecules incorporating various isoxazole and isoxazoline cores is a known strategy in medicinal chemistry, specific examples using this compound as a starting building block are not extensively documented in the current literature. The development of synthetic routes to link the this compound scaffold to other biologically active moieties represents a potential area for future investigation. Such work would expand the chemical space and potential applications of this heterocyclic system.
Functionalization at Peripheral Phenyl Moieties and the Isoxazoline Ring
Further diversification of the this compound structure can be achieved by chemical modification of the three peripheral phenyl rings or the isoxazoline ring itself.
Functionalization of Phenyl Rings: The three phenyl groups at positions C3, C4, and C5 are susceptible to standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The isoxazoline ring is generally considered an electron-withdrawing group, which would deactivate the attached phenyl rings towards electrophilic attack. Consequently, harsher reaction conditions may be required compared to unsubstituted benzene. The directing effect of the isoxazoline core would likely favor substitution at the meta-positions of each phenyl ring. The electronic environments of the phenyl rings at C3/C5 versus C4 are different, which could potentially allow for regioselective functionalization under carefully controlled conditions.
Functionalization of the Isoxazoline Ring: Direct functionalization of the saturated C4 and C5 positions of a pre-formed this compound ring is challenging. The C-H bonds at these positions are generally unreactive. While deprotonation at C4 could be envisioned with a strong base, such conditions often promote ring cleavage instead. rsc.org Therefore, introducing substituents onto the isoxazoline ring is more commonly achieved by using appropriately substituted precursors during the initial cycloaddition synthesis. For instance, using a substituted alkene in the 1,3-dipolar cycloaddition with a nitrile oxide would lead to a functionalized isoxazoline ring. The chloromethyl group at C4, for example, can serve as a reactive handle for subsequent nucleophilic substitutions. vulcanchem.com
Strategic Applications of 3,4,5 Triphenyl 2 Isoxazoline in Complex Organic Synthesis
Utility as a Versatile Synthetic Intermediate in Retrosynthetic Analysis
In the logic of retrosynthetic analysis, where a target molecule is deconstructed into simpler, commercially available starting materials, the 2-isoxazoline ring is recognized as a key "retron". ias.ac.in Its presence in a complex target molecule immediately suggests a powerful and reliable bond-forming reaction in the forward synthetic direction: the 1,3-dipolar cycloaddition. core.ac.uk
Specifically, the 3,4,5-triphenyl-2-isoxazoline substructure points to a disconnection between the C4-C5 and the O-C5 bonds, leading back to two simpler fragments: a nitrile oxide and an alkene. For this compound, this analysis identifies benzonitrile (B105546) oxide and trans-stilbene (B89595) as the logical precursors. This cycloaddition strategy is a cornerstone for constructing the isoxazoline (B3343090) core, effectively merging two distinct molecular entities into a heterocyclic linker. core.ac.uk
The value of this compound as a synthetic intermediate lies in the stability of the heterocyclic ring under various conditions, allowing for transformations on other parts of the molecule, while also providing a latent 1,3-amino alcohol or β-hydroxy ketone functionality, which can be revealed at a later, strategic point in the synthesis. This masking strategy is fundamental to modern multistep synthesis.
Table 1: Retrosynthetic Disconnection of this compound
| Target Molecule | Retrosynthetic Disconnection | Precursors | Forward Reaction |
| This compound | 1,3-Dipolar Cycloaddition | Benzonitrile Oxide + trans-Stilbene | [3+2] Cycloaddition |
Role in the Construction of Advanced Molecular Architectures
The this compound framework is not merely a synthetic target but also a crucial stepping stone for assembling more elaborate and functionally rich molecular structures. Its utility is demonstrated in its role as a precursor to poly-functionalized acyclic and heterocyclic systems.
One notable application involves the synthesis of complex diol stereoisomers. Starting from 2,4,6-triphenylpyrylium (B3243816) perchlorate, a reaction with hydroxylamine (B1172632) yields a 2-isoxazoline ketone derivative. nih.gov This intermediate, which contains the core triphenyl-substituted isoxazoline ring, can then undergo further transformations. For instance, reduction of the ketone functionality with a reducing agent like lithium aluminium hydride (LAH) provides access to 5-amino-1,3,5-triphenyl-pentane-1,3-diol stereoisomers. nih.gov In this sequence, the isoxazoline ring directs the stereochemical outcome and serves as a stable platform for subsequent chemical modifications, ultimately leading to a complex, stereochemically defined amino alcohol.
The synthesis of these advanced architectures highlights the isoxazoline's role as a robust and versatile template. The phenyl substituents contribute to the steric and electronic properties of the molecule, influencing the reactivity and stability of the system during multi-step synthetic sequences.
Table 2: Synthesis of an Advanced Molecular Architecture from a 2-Isoxazoline Intermediate
| Starting Material | Reagent | Intermediate | Reagent | Final Product | Reference |
| 2,4,6-Triphenylpyrylium perchlorate | Hydroxylamine | 2-Isoxazoline ketone derivative | Lithium aluminium hydride (LAH) | 5-Amino-1,3,5-triphenyl-pentane-1,3-diol | nih.gov |
Precursors for Poly-β-ketides and Related β-Hydroxycarbonyl Compounds
A primary application of the 2-isoxazoline ring system in organic synthesis is its function as a masked equivalent of a β-hydroxycarbonyl or related 1,3-difunctional moiety. core.ac.ukbeilstein-journals.org This synthetic equivalence is of paramount importance for the synthesis of poly-β-ketides and other complex natural products rich in this structural motif. beilstein-journals.org
The transformation of the 2-isoxazoline ring into a β-hydroxycarbonyl compound typically involves reductive cleavage of the N-O bond. This unmasking step reveals the underlying functionality that was protected in the form of the heterocycle. For this compound, this reductive cleavage would yield 1,2,3-triphenyl-3-hydroxy-1-propanone. Various reagents can be employed for this transformation, with the choice depending on the other functional groups present in the molecule.
This strategy allows for the controlled installation of the β-hydroxyketone unit, a common structural feature in many biologically active molecules. mdpi.com The isoxazole (B147169) and isoxazoline heterocycles are considered important precursors for the synthesis of these compounds, providing a reliable and high-yielding route to this valuable functional group. beilstein-journals.orgnih.gov
Table 3: Transformation of 2-Isoxazolines to β-Hydroxycarbonyl Compounds
| Isoxazoline Derivative | Transformation | Product Type | Key Reaction |
| 3,4,5-Trisubstituted 2-Isoxazoline | Unmasking of latent functionality | β-Hydroxycarbonyl Compound | Reductive N-O bond cleavage |
Future Perspectives and Emerging Avenues in 3,4,5 Triphenyl 2 Isoxazoline Research
Development of Novel and Sustainable Synthetic Methodologies for 3,4,5-Triphenyl-2-isoxazoline
The development of environmentally friendly and efficient methods for synthesizing isoxazoline (B3343090) derivatives is a key area of ongoing research. organic-chemistry.orgacs.org Traditional methods often rely on metal catalysts or harsh reaction conditions, prompting the exploration of greener alternatives. olemiss.edunih.gov
Recent advancements have focused on organocatalytic and electrochemical approaches. For instance, a one-pot synthesis of isoxazolines from allyloximes has been developed using 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst and hydrogen peroxide as a green oxidant. organic-chemistry.orgacs.org This method avoids the use of metals, reduces waste, and demonstrates broad substrate tolerance. organic-chemistry.orgacs.org Another sustainable approach involves the use of deep eutectic solvents (DES) like choline (B1196258) chloride:urea, which can be reused multiple times without significant loss of efficacy. acs.org
Electrochemical synthesis is also emerging as a powerful tool for the green production of isoxazolines. chemrxiv.org This method offers a high degree of control over the reaction and can minimize the formation of byproducts by maintaining a low concentration of reactive intermediates. chemrxiv.org Furthermore, solvent- and catalyst-free methods, as well as reactions conducted in water, are being explored to enhance the ecological profile of isoxazoline synthesis. rsc.orgnih.gov The 1,3-dipolar cycloaddition of nitrile oxides with alkenes remains a primary method for constructing the isoxazoline ring, with ongoing efforts to improve its efficiency and sustainability. core.ac.uknih.govmdpi.comsci-hub.se
| Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Organocatalysis | Utilizes metal-free organic molecules (e.g., 2,2,2-trifluoroacetophenone) and green oxidants (e.g., H₂O₂). | Environmentally friendly, reduced toxicity, broad substrate scope. | organic-chemistry.orgacs.org |
| Electrochemical Synthesis | Employs electricity to drive the reaction, allowing for precise control. | Minimizes byproducts, high regio- and diastereoselectivity. | chemrxiv.org |
| Deep Eutectic Solvents (DES) | Uses a mixture of hydrogen bond donors and acceptors as a recyclable solvent. | Reusable solvent, environmentally benign. | acs.org |
| Aqueous Synthesis | Conducts reactions in water, often under mild basic or acidic conditions. | Environmentally friendly, often catalyst-free. | olemiss.edursc.orgnih.gov |
Advanced Computational Approaches for Predictive Chemistry in Isoxazoline Systems
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of isoxazoline systems. Density Functional Theory (DFT) is widely used to investigate reaction mechanisms, electronic properties, and molecular structures. mdpi.combohrium.comresearchgate.netnih.gov These computational studies provide valuable insights that complement experimental findings.
Molecular Electron Density Theory (MEDT) has been employed to study the regioselectivity and molecular mechanism of [3+2] cycloaddition reactions that form isoxazolines. nih.govnih.gov These studies have shown that the regioselectivity can be influenced by steric effects rather than local electrophile/nucleophile interactions. nih.govresearchgate.net Computational models can also predict the reactivity of different isoxazoline derivatives, aiding in the design of new compounds with desired properties. mdpi.com
Furthermore, computational methods are used to simulate the interaction of isoxazolines with biological targets. researchgate.netpnas.orgacs.org For example, molecular docking studies can predict the binding affinities of isoxazoline derivatives to specific proteins, which is crucial for the development of new therapeutic agents. bohrium.comresearchgate.net These in silico approaches can accelerate the drug discovery process by identifying promising lead compounds for further experimental investigation. bohrium.comacs.org The combination of experimental and computational techniques provides a powerful strategy for designing novel isoxazoline-based molecules with specific functionalities. nih.gov
| Computational Method | Application | Key Insights | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Investigating reaction mechanisms, electronic properties, and molecular stability. | Provides detailed information on transition states, energy barriers, and molecular orbitals. | mdpi.combohrium.comresearchgate.netnih.gov |
| Molecular Electron Density Theory (MEDT) | Analyzing the regioselectivity and mechanism of cycloaddition reactions. | Reveals the influence of steric and electronic factors on reaction outcomes. | nih.govnih.gov |
| Molecular Docking | Predicting the binding of isoxazolines to biological targets. | Identifies potential protein-ligand interactions and binding affinities. | bohrium.comresearchgate.netacs.org |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing electronic reorganizations and non-covalent interactions. | Characterizes the nature of chemical bonds in transition states. | researchgate.net |
Exploration of New Reactivity Patterns and Transformations of this compound
Research into the reactivity of the isoxazoline ring is uncovering novel transformations that expand its synthetic utility. The cleavage of the N-O bond in the isoxazoline ring is a key transformation that can lead to a variety of functional groups, including β-hydroxy ketones and γ-amino alcohols. beilstein-journals.org
Molybdenum-mediated reactions have been shown to induce cleavage of the isoxazoline ring, leading to the formation of substituted cyclopentene (B43876) and cyclopentane (B165970) rings. acs.orgnih.gov Photoinduced ring-opening and isomerization reactions, for example using molybdenum hexacarbonyl, can yield different products compared to thermal conditions, such as enaminoketones. nycu.edu.tw The reduction of isoxazolines can also lead to unexpected transformations, providing access to stereochemically defined homoallylic primary amines. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4,5-Triphenyl-2-isoxazoline, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cycloaddition reactions between nitrile oxides and dipolarophiles. Optimization involves varying solvents (e.g., toluene or THF), temperature (80–120°C), and catalysts (e.g., triethylamine). Monitor reaction progress using TLC or HPLC, and purify via column chromatography with silica gel (eluent: hexane/ethyl acetate). Adjust stoichiometry of phenyl substituents to minimize side products like regioisomers .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR (1H/13C): Confirm phenyl group integration and isoxazoline ring protons (δ 3.5–5.5 ppm for CH₂ in isoxazoline).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₁H₁₅NO).
- Melting Point : Compare with literature values (e.g., 243°C decomposition observed in related tetrazolium compounds) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Store in inert atmospheres (argon) at –20°C to prevent oxidation. Avoid prolonged exposure to light, as UV irradiation may cleave the isoxazoline ring. Conduct accelerated stability studies using HPLC to track degradation products (e.g., benzaldehyde derivatives) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cycloaddition reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311G**) to model frontier molecular orbitals (HOMO/LUMO) and assess regioselectivity in [3+2] cycloadditions. Compare computed activation energies with experimental yields to validate mechanistic pathways .
Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer : Cross-validate data using:
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in crowded aromatic regions.
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., cis vs. trans ring substituents).
- Reference Standards : Compare with NIST spectral databases for analogous isoxazole derivatives .
Q. How does steric hindrance from triphenyl substitution influence the compound’s reactivity in catalytic applications?
- Methodological Answer : Design kinetic experiments (e.g., competitive reactions with mono-/di-phenyl analogs) to quantify steric effects. Use X-ray crystallography to analyze bond angles and torsional strain. Computational docking studies can further correlate steric bulk with reduced catalytic turnover rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
